6-Hydroxy-1,2,3,4-tetrahydro-quinoline-2-carboxylic acid ethyl ester
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Overview
Description
6-Hydroxy-1,2,3,4-tetrahydro-quinoline-2-carboxylic acid ethyl ester is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1,2,3,4-tetrahydro-quinoline-2-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with ethyl acetoacetate in the presence of a catalyst such as acetic acid. The reaction mixture is heated under reflux conditions to facilitate the cyclization process, leading to the formation of the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-1,2,3,4-tetrahydro-quinoline-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the quinoline ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
6-Hydroxy-1,2,3,4-tetrahydro-quinoline-2-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 6-Hydroxy-1,2,3,4-tetrahydro-quinoline-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their antimicrobial properties.
2-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
4-Hydroxyquinoline: Studied for its biological activities and potential therapeutic applications.
Uniqueness
6-Hydroxy-1,2,3,4-tetrahydro-quinoline-2-carboxylic acid ethyl ester is unique due to its specific substitution pattern and the presence of both hydroxyl and carboxylic acid ester functional groups
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
ethyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-2-carboxylate |
InChI |
InChI=1S/C12H15NO3/c1-2-16-12(15)11-5-3-8-7-9(14)4-6-10(8)13-11/h4,6-7,11,13-14H,2-3,5H2,1H3 |
InChI Key |
SSMIKACJQAULJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC2=C(N1)C=CC(=C2)O |
Origin of Product |
United States |
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